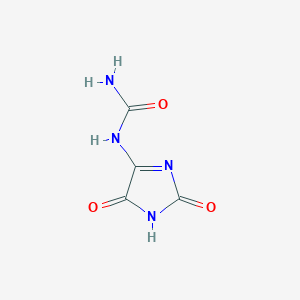

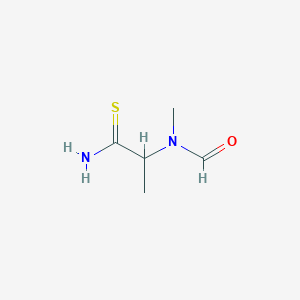

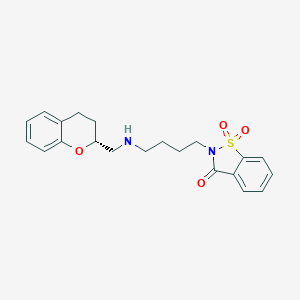

![molecular formula C10H14N2O2S B170874 2-Amino-4,5,6,7-tetrahidrobenzo[d]tiazol-6-carboxilato de etilo CAS No. 134136-00-8](/img/structure/B170874.png)

2-Amino-4,5,6,7-tetrahidrobenzo[d]tiazol-6-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C10H14N2O2S . It has been studied for its potential in inhibiting dual kinase .

Synthesis Analysis

The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring system, which is a bicyclic compound consisting of the fusion of benzene and thiazole rings .Chemical Reactions Analysis

This compound has shown significant reactivity in biological systems. For instance, it has demonstrated dual kinase inhibitory activity, suggesting that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in this inhibition .Physical And Chemical Properties Analysis

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is a solid compound with a molecular weight of 226.30 . Its density is approximately 1.3±0.1 g/cm3, and it has a boiling point of 380.9±30.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Inhibición Dual de la Quinasa

- Detalles: A una concentración de 1.9 μM, inhibe CK2 (caseína quinasa 2) y a 0.67 μM, inhibe GSK3β (glucógeno sintasa quinasa 3β). La presencia de un grupo carboxilo en la posición meta del anillo fenilo parece ser crucial para esta inhibición dual de la quinasa .

Superación de la Resistencia a los Medicamentos en las Células Cancerosas

- Aplicación: Los derivados del 2-Amino-4,5,6,7-tetrahidrobenzo[d]tiazol-6-carboxilato de etilo pueden servir como nuevos agentes dirigidos a los microtúbulos (MTAs). Estos compuestos podrían superar potencialmente la resistencia a los medicamentos al actuar contra la glicoproteína P (Pgp) y los isotipos de β III-tubulina .

Propiedades Antimicrobianas

- Detalles: Cabe destacar que muestra una potente actividad contra bacterias como Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris y Staphylococcus aureus .

Síntesis Multicomponente

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN, thereby preserving its tumor suppressor function .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the PTEN pathway. By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation of PTEN . This allows PTEN to continue suppressing tumor growth, affecting the downstream effects related to cell proliferation and survival.

Result of Action

The compound has shown promising results in vitro against MCF-7 and HepG-2 cancer cell lines . It has demonstrated significant antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM . Furthermore, it has been observed to induce apoptosis in MCF-7 cells, resulting in a significant reduction in cell viability . In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that compounds containing a similar tetrahydrobenzo[b]thiophene scaffold have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation . The activation of NRF2 by these compounds was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .

Cellular Effects

In cellular models, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate and similar compounds have shown anti-inflammatory activity . In Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), these compounds reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Molecular Mechanism

Compounds with a similar structure have been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . This disruption interferes with the KEAP1’s Kelch domain, preventing the degradation of NRF2 and leading to the activation of the NRF2 pathway .

Temporal Effects in Laboratory Settings

Similar compounds have been reported to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (T1/2) and intrinsic clearance (Clint) .

Metabolic Pathways

It is known that compounds activating the NRF2 pathway can influence various metabolic processes, including the regulation of antioxidant response elements (AREs) in the genome .

Subcellular Localization

The activation of the NRF2 pathway by similar compounds suggests that these compounds may interact with cellular components in the cytoplasm, where the NRF2 pathway is primarily regulated .

Propiedades

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZIOVTGXEYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568201 | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134136-00-8 | |

| Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate compare to other thiazole derivatives in its ability to detect Copper(II) ions?

A: The research paper investigates the use of three different thiazole derivatives, including Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate (L3), as potential Copper(II) ionophores in PVC-membrane potentiometric sensors []. While L3 was successfully incorporated into a sensor, the study found that another thiazole derivative, 2-acetamido-4-(2-hydroxyphenyl)thiazole (L1), exhibited superior performance characteristics for Copper(II) ion detection []. The specific reasons for the performance difference between L1 and L3 were not explicitly investigated in this study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

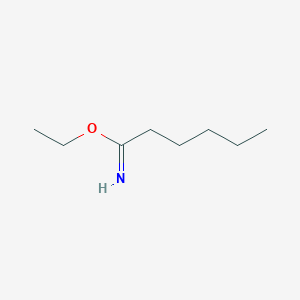

![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)

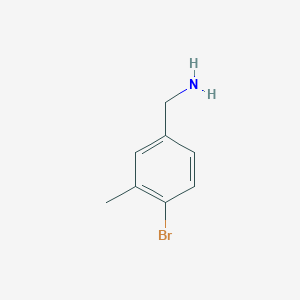

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)